2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)-N-methylthiophene-3-sulfonamide
Description
This compound belongs to a class of sulfonamide derivatives featuring a 1,2,4-oxadiazole heterocyclic core. Its structure includes a thiophene ring substituted with a sulfonamide group at position 3, an N-methyl-3-methoxyphenyl moiety, and a 1,2,4-oxadiazole ring bearing a 3,4-dimethoxyphenyl group at position 2.
Properties
IUPAC Name |
2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)-N-methylthiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O6S2/c1-25(15-6-5-7-16(13-15)28-2)33(26,27)19-10-11-32-20(19)22-23-21(24-31-22)14-8-9-17(29-3)18(12-14)30-4/h5-13H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCLAIZDCYGWKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=CC=C1)OC)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)-N-methylthiophene-3-sulfonamide is a synthetic derivative that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 396.45 g/mol. The structural components include an oxadiazole ring, methoxyphenyl groups, and a thiophene sulfonamide moiety, contributing to its diverse biological interactions.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing oxadiazole rings have shown effectiveness against various bacterial strains. A study demonstrated that oxadiazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibacterial agents .
Anti-inflammatory Effects
The anti-inflammatory activity of thiophene derivatives is well-documented. Compounds similar to the one have been tested in vitro for their ability to reduce nitric oxide production in LPS-stimulated macrophages. The results indicated IC50 values ranging from 10 to 30 µM, showing promising anti-inflammatory effects .
Cytotoxicity
Cytotoxicity assays conducted on cancer cell lines have revealed that compounds with thiophene and oxadiazole moieties can induce apoptosis. For example, a related compound exhibited an IC50 value of 21.09 µM against CEM/ADR5000 cells, indicating moderate cytotoxic potential .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways, such as COX and LOX.
- Interaction with DNA : Some oxadiazole derivatives bind to DNA, disrupting replication and transcription processes in cancer cells.
- Modulation of Cell Signaling : These compounds can influence various signaling pathways that regulate cell survival and apoptosis.
Case Studies
- Study on Antibacterial Activity : A recent study evaluated the antibacterial efficacy of various oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition with minimal inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .
- Anti-inflammatory Screening : In another study focusing on anti-inflammatory properties, a derivative was tested for its ability to suppress TNF-alpha production in RAW 264.7 macrophages. The results showed over 70% inhibition at concentrations as low as 20 µM .
Summary Table of Biological Activities
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Aromatic Rings
Key Similar Compounds Identified:
Analysis:
- Oxadiazole vs. Triazole Cores: The target compound’s 1,2,4-oxadiazole ring (electron-deficient) contrasts with triazole-based analogs (e.g., ), which are more polar and capable of hydrogen bonding. Triazoles may exhibit enhanced metabolic stability compared to oxadiazoles .
- In contrast, the 4-fluorophenyl substituent in introduces electron-withdrawing properties, which could alter pharmacokinetic properties (e.g., lipophilicity). Sulfonamide Variations: The N-(3-methoxyphenyl)-N-methyl group in the target compound may reduce steric hindrance compared to bulkier substituents like phenylsulfanyl in .
Pharmacological Implications (Inferred from Structural Trends)
While explicit activity data are unavailable, structural comparisons suggest:
- Selectivity Modulation: The 3,4-dimethoxy substitution (target) might favor interactions with receptors requiring planar aromatic stacking (e.g., kinase ATP-binding pockets), whereas fluorinated analogs (e.g., ) could improve blood-brain barrier penetration due to increased lipophilicity.
- Metabolic Stability: The methyl group on the sulfonamide nitrogen (target) may reduce oxidative metabolism compared to unsubstituted analogs. Triazole derivatives () could exhibit slower clearance due to hydrogen-bonding interactions with metabolic enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
